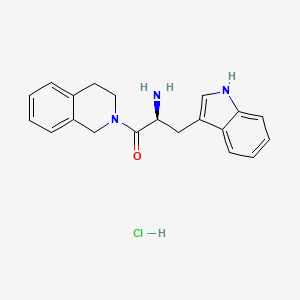
(2S)-2-amino-3-(1H-indol-3-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(1H-indol-3-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C20H22ClN3O and its molecular weight is 355.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2S)-2-amino-3-(1H-indol-3-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one hydrochloride is a small molecule with potential pharmacological applications. It belongs to the class of 3-alkylindoles and exhibits a complex structure that suggests various biological activities. This article aims to summarize the biological activity of this compound based on existing research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H16N2O⋅HCl, with a molecular weight of approximately 270.75 g/mol. The structure includes an indole moiety and a tetrahydroisoquinoline component, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O·HCl |
| Molecular Weight | 270.75 g/mol |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 3 |
| Topological Polar Surface Area | 83.5 Ų |
Antioxidant Activity
Research indicates that indole derivatives possess antioxidant properties, which can protect cells from oxidative stress. The presence of the indole moiety in this compound suggests it may exhibit similar antioxidant effects. A study demonstrated that related indole compounds effectively scavenge free radicals and reduce lipid peroxidation in cellular models .
Neuroprotective Effects
The tetrahydroisoquinoline structure is known for its neuroprotective properties. Compounds with this framework have been studied for their potential to prevent neurodegeneration in models of Alzheimer's disease and Parkinson's disease. In vitro studies have shown that similar compounds can inhibit apoptosis in neuronal cells induced by oxidative stress .
Antidepressant Potential
Given its structural characteristics, this compound may influence neurotransmitter systems involved in mood regulation. Preliminary studies suggest that compounds with both indole and tetrahydroisoquinoline components can enhance serotonin levels in the brain, indicating potential antidepressant activity .
Study on Neuroprotection
In a recent study involving animal models of neurodegeneration, administration of a related compound led to significant improvements in cognitive function and reduced markers of oxidative stress in the brain. The study concluded that the neuroprotective effects were likely due to both antioxidant activity and modulation of neuroinflammatory pathways .
属性
IUPAC Name |
(2S)-2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1H-indol-3-yl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O.ClH/c21-18(11-16-12-22-19-8-4-3-7-17(16)19)20(24)23-10-9-14-5-1-2-6-15(14)13-23;/h1-8,12,18,22H,9-11,13,21H2;1H/t18-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGKLLOAXEUMN-FERBBOLQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C(CC3=CNC4=CC=CC=C43)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)[C@H](CC3=CNC4=CC=CC=C43)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














